molecular formula C20H24N2O3S B2940295 Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 328038-22-8

Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2940295
CAS RN: 328038-22-8
M. Wt: 372.48
InChI Key: XNYFLUDMQQOBGO-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M] + at m/z = 461 (6%), corresponding to the molecular formula (C 24 H 31 NO 6 S) .


Chemical Reactions Analysis

The reactivity of enaminones, which are part of the compound, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

ethyl 2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-25-20(24)17-15-7-5-6-8-16(15)26-19(17)21-18(23)13-9-11-14(12-10-13)22(2)3/h9-12H,4-8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYFLUDMQQOBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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